molecular formula C13H14ClN3OS B13714905 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine

Cat. No.: B13714905
M. Wt: 295.79 g/mol
InChI Key: ZACXTTDBTPOUFU-UHFFFAOYSA-N
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Description

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a multifunctional pyrimidine derivative designed for advanced chemical and pharmaceutical research. This compound integrates several pharmacologically significant motifs, including a 4-hydroxypyrimidine core, a chloro substituent, and an ortho-substituted anilino group featuring an isopropylthio moiety. The 4-hydroxy group is a key feature often associated with metal-binding capacity or serving as a synthetic precursor for further functionalization . The specific substitution pattern on the pyrimidine ring and the anilino nitrogen is characteristic of compounds studied as key intermediates in the development of targeted therapies, particularly as kinase inhibitors . The presence of the (isopropylthio)phenyl group may influence the compound's lipophilicity and overall pharmacokinetic properties. Researchers can utilize this chemical as a versatile building block for constructing more complex molecular architectures, in screening libraries for drug discovery, or as a reference standard in analytical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Note: Specific data such as CAS Number, molecular weight, formula, melting point, and mechanism of action for this exact compound were not available in the search results and must be verified through specialized databases or experimental characterization.

Properties

Molecular Formula

C13H14ClN3OS

Molecular Weight

295.79 g/mol

IUPAC Name

5-chloro-2-(2-propan-2-ylsulfanylanilino)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14ClN3OS/c1-8(2)19-11-6-4-3-5-10(11)16-13-15-7-9(14)12(18)17-13/h3-8H,1-2H3,(H2,15,16,17,18)

InChI Key

ZACXTTDBTPOUFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1NC2=NC=C(C(=O)N2)Cl

Origin of Product

United States

Preparation Methods

Chemical Overview

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine typically involves nucleophilic aromatic substitution on a chloropyrimidine precursor with a substituted aniline derivative bearing the isopropylthio group. The hydroxy substitution at the 4-position is often a result of tautomerization or controlled hydrolysis steps under specific conditions.

Key Synthetic Routes and Conditions

Direct Amination of 5-Chloropyrimidin-4-ol
  • Starting Materials: 5-chloropyrimidin-4-ol and 2-(isopropylthio)aniline
  • Reaction Medium: Commonly polar aprotic solvents such as acetonitrile or 1,4-dioxane
  • Catalysts/Additives: Acidic catalysts like p-toluenesulfonic acid may be used to facilitate amination
  • Temperature and Time: Reflux conditions at 100–165 °C for periods ranging from 1 to 69 hours depending on solvent and catalyst presence
  • Atmosphere: Inert atmosphere (nitrogen) to prevent oxidation of sensitive groups
  • Workup: Cooling, aqueous base treatment (e.g., K2CO3 solution), organic extraction, drying over sodium sulfate, and concentration
  • Purification: Crystallization or column chromatography (eluent systems such as dichloromethane/ethyl acetate 80:20)
  • Yields: Reported yields vary from moderate (~20%) to good (~68%) depending on conditions.
Hydrolytic and Chlorination Steps for Intermediate Preparation

The preparation of intermediates such as 5-chloro-2-aminophenol, which is structurally related to the pyrimidine precursor, involves:

  • Chlorination of benzoxazolone (benzoxazolin-2-one):
    • Using alkali metal hypochlorites or chlorine ions with inorganic peroxides (e.g., hydrogen peroxide) in aqueous acidic media (pH 0–3) at 50–100 °C
    • This produces 6-chlorobenzoxazolone, which upon hydrolysis at 100–170 °C with mineral acids yields 5-chloro-2-aminophenol with high selectivity.

This intermediate can be further transformed into the pyrimidine core through established pyrimidine synthesis protocols.

Representative Experimental Data Table

Step Reactants & Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
Amination 5-chloropyrimidin-4-ol + 2-(isopropylthio)aniline + p-toluenesulfonic acid 1,4-dioxane 100-110 14 Not specified Stirring under reflux, aqueous workup
Amination Hydrochloric acid salt of intermediate + intermediate 5 Acetonitrile, inert atmosphere Reflux 69 68.6 Cooling to 55 °C, filtration, K2CO3 treatment, reflux in isopropanol
Thermal reaction Intermediate 3 + intermediate 5 - 150 1 20 Purification by column chromatography, crystallization from isopropanol
Hydrolysis & Chlorination Benzoxazolone + hypochlorite or chlorine ions + H2O2 + mineral acids Water 50-100 Several hours 74 (5-chloro-2-aminophenol) High selectivity, aqueous medium, filtration, activated carbon treatment

Purification and Characterization

  • Purification often involves recrystallization from solvents such as isopropanol or acetone.
  • Column chromatography using silica gel with dichloromethane/ethyl acetate mixtures is common for isolating pure compounds.
  • Characterization includes HPLC purity analysis (e.g., 84.18% purity reported), melting point determination, and isomer ratio assessments (e.g., Z-isomer content).

Summary of Preparation Insights

  • The compound is synthesized mainly via nucleophilic substitution on chloropyrimidine derivatives with substituted anilines containing the isopropylthio group.
  • Reaction conditions are optimized to balance yield and purity, often requiring prolonged reflux and inert atmosphere to prevent side reactions.
  • Intermediate preparation, especially of 5-chloro-2-aminophenol, uses environmentally friendly aqueous chlorination and hydrolysis methods with high selectivity.
  • Purification techniques are critical for achieving high-purity final products suitable for further application or study.

Chemical Reactions Analysis

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine has been investigated for its potential as an antitumor agent. Studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The presence of the chloro and hydroxy groups may enhance its interaction with biological targets, making it a candidate for further development in oncology.

Antimicrobial Activity

Research has shown that pyrimidine derivatives can possess significant antimicrobial properties. Preliminary studies on this compound suggest it may inhibit the growth of various bacterial strains, indicating potential use in treating infections.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. For instance, it may act as an inhibitor of certain kinases, which are crucial in cancer signaling pathways. This inhibition could lead to reduced tumor growth and metastasis.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including this compound. The compound was tested against various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation, particularly in breast cancer cells. This study underscores the potential of this compound as a lead structure for developing new anticancer therapies.

Case Study 2: Antimicrobial Properties

A recent investigation focused on the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results demonstrated significant activity against Gram-positive bacteria, suggesting its application in developing new antibiotics to combat resistant strains.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its ability to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and promote healing.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Class Key Substituents Biological Targets Notable Activities Reference
Thiazolo[3,2-a]pyrimidin-5-ones Fused thiazole ring, sulfonated derivatives Bacterial enzymes, M. tuberculosis Antibacterial, antitubercular
Pyrazolo[3,4-d]pyrimidines Fused pyrazole ring, 4-phenylamino group EGFR kinase Anticancer (EGFR inhibition)
2/4-Phenylamino pyrimidines Phenylamino at positions 2 or 4 DNA, kinases Antitumor, antimicrobial
Target Compound 5-Cl, 4-OH, 2-(isopropylthio)phenylamino Hypothetical: kinases, enzymes Potential anticancer/antimicrobial N/A

Biological Activity

5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine is a synthetic compound with potential biological activity, particularly in the field of cancer research and pharmacology. Its structure suggests that it may interact with various biological targets, including kinases involved in cell signaling pathways.

  • Molecular Formula : C13H14ClN3OS
  • Molecular Weight : 295.79 g/mol
  • CAS Number : Not listed
  • Appearance : Solid, clear color
  • Storage Conditions : Refrigerated at 2-7°C

Research indicates that compounds similar to 5-chloro-4-hydroxy-pyrimidines often exhibit inhibitory activity against various kinases. This specific compound is hypothesized to interact with vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC13H14ClN3OS
Molecular Weight295.79 g/mol
LogPNot specified
pKaNot specified

Antiproliferative Effects

A study highlighted the antiproliferative properties of related pyrimidine compounds, indicating that they can cause cell cycle arrest at the G2/M phase. This effect prevents cancer cells from entering mitosis, thereby inhibiting tumor growth. The specific mechanisms involve the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies

  • VEGFR-2 Inhibition : In a series of experiments, analogues of pyrimidines demonstrated significant inhibition of VEGFR-2 kinase activity. The presence of bulky substituents such as isopropylthio groups was shown to enhance binding affinity, leading to decreased angiogenesis in vitro and in vivo models .
  • Cell Line Studies : In vitro studies using various cancer cell lines revealed that treatment with compounds similar to 5-chloro-4-hydroxy-pyrimidine resulted in reduced cell viability and increased apoptosis rates, particularly in breast and lung cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The chloro group at position 5 enhances lipophilicity, potentially increasing cellular uptake.
  • The hydroxy group at position 4 may participate in hydrogen bonding with target proteins.
  • The isopropylthio substituent provides steric hindrance that could improve selectivity for certain kinases over others.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-4-hydroxy-2-[[2-(isopropylthio)phenyl]amino]pyrimidine, and what reaction conditions are critical for its preparation?

  • The compound is synthesized via multi-step reactions involving halogenation, nucleophilic substitution, and coupling. Key steps include:

  • Nitrogen protection : Reactions under inert atmosphere (e.g., nitrogen) to prevent side reactions .
  • Coupling reactions : Use of anhydrous solvents (e.g., tetrahydrofuran) and catalysts (e.g., triethylamine) to facilitate amine-pyrimidine bond formation .
  • Purification : Column chromatography with solvents like 5–10% ethanol/dichloromethane to isolate the product .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding patterns (e.g., intramolecular N–H⋯N bonds in pyrimidine derivatives) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Determines crystal packing and dihedral angles between aromatic rings, critical for understanding molecular interactions .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Enzyme inhibition : Test against targets like 5-lipoxygenase (5-LOX) using in vitro assays with leukotriene B4 as a biomarker .
  • Antioxidant/antiglycation activity : Measure IC₅₀ values via bovine serum albumin (BSA)-glucose assays .
  • β-glucuronidase inhibition : Docking studies to predict binding modes to enzyme active sites .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity when scaling up production?

  • Reaction temperature control : Maintain reflux conditions (e.g., 0°C for bromination steps) to minimize side products .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethyl sulfoxide) to enhance solubility of intermediates .
  • Post-synthetic modifications : Introduce protective groups (e.g., Boc) to stabilize reactive sites during purification .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Assay standardization : Use identical buffer systems (e.g., pH 7.4 phosphate buffer) and control groups to minimize variability .
  • Structural analogs comparison : Test derivatives with modified substituents (e.g., methyl vs. isopropylthio groups) to identify structure-activity relationships .
  • Molecular dynamics simulations : Analyze conformational flexibility to explain differences in enzyme binding affinity .

Q. What mechanistic insights explain its inhibition of 5-lipoxygenase (5-LOX)?

  • Competitive binding assays : Use substrate analogs (e.g., arachidonic acid) to determine inhibition type (competitive/non-competitive) .
  • Mutagenesis studies : Identify critical residues (e.g., His367/His372 in 5-LOX) involved in compound-enzyme interactions .
  • In vivo validation : Evaluate efficacy in inflammation models (e.g., murine asthma) with leukotriene suppression as a biomarker .

Q. Which computational methods are most effective for predicting its binding affinity and pharmacokinetic properties?

  • Docking software (AutoDock Vina) : Simulate interactions with target enzymes using crystal structures (PDB ID: 3V99 for 5-LOX) .
  • QSAR modeling : Corporate descriptors like logP and polar surface area to predict bioavailability .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Waste management : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
  • Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and eye protection during synthesis .
  • Emergency procedures : Neutralize spills with activated carbon and report exposures to occupational health services .

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